molecular formula C14H9F3N2O2S B15207514 Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B15207514
M. Wt: 326.30 g/mol
InChI Key: XOOJTMRONISBSU-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyrrolo[3,2-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, introduction of the trifluoromethyl group, and incorporation of the thiophene ring. Common synthetic methods include radical trifluoromethylation and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amine-substituted pyridines .

Scientific Research Applications

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolo[3,2-b]pyridine core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is an organic compound notable for its unique structural features and promising biological activities. The compound's molecular formula is C14H9F3N2O2S, with a molecular weight of approximately 326.29 g/mol. Its structure includes a pyrrolo[3,2-b]pyridine core, a thiophene ring, and a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Biological Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The trifluoromethyl group is particularly significant as it may enhance the compound's bioactivity by improving its metabolic stability and bioavailability. The unique structural features allow it to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

The mechanism of action for this compound involves interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors critical for cell proliferation and differentiation. This inhibition can lead to reduced cell growth in cancerous tissues, making it a valuable candidate for therapeutic exploration in oncology.

Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit potent activity against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in human colon cancer cells (IC50 values around 0.55 μM) .
  • Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial properties against a range of bacterial strains. Its structural attributes allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (μM)Reference
AnticancerHCT116 Colon Cancer Cells0.55
AntimicrobialVarious Bacterial StrainsNot Specified

Synthesis and Applications

The synthesis of this compound generally involves multiple steps including cyclization reactions under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of bases .

This compound has diverse applications in medicinal chemistry due to its potential as a lead compound for drug development targeting specific diseases such as cancer and bacterial infections.

Properties

Molecular Formula

C14H9F3N2O2S

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 5-thiophen-2-yl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C14H9F3N2O2S/c1-21-13(20)7-6-18-12-8(14(15,16)17)5-9(19-11(7)12)10-3-2-4-22-10/h2-6,18H,1H3

InChI Key

XOOJTMRONISBSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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